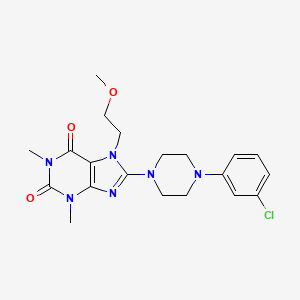
8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O3 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. Its structure includes a piperazine ring and a methoxyethyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its effects on various signaling pathways and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H23ClN6O3
- Molecular Weight : 418.88 g/mol
- IUPAC Name : this compound
The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for various therapeutic applications.
This compound is primarily known for its role as a modulator of the Wnt signaling pathway , which is crucial for cell proliferation and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. By influencing Wnt signaling, the compound may exhibit anticancer properties, potentially leading to new therapeutic strategies for managing tumors.
Anticancer Activity
Research indicates that compounds targeting the Wnt pathway can inhibit tumor growth. The specific activity of This compound has been investigated in various cancer models:
- In vitro studies have shown that this compound can reduce cell viability in cancer cell lines by inducing apoptosis.
- In vivo studies demonstrated significant tumor regression in animal models treated with this compound compared to control groups.
Neuropharmacological Effects
The piperazine moiety in this compound suggests potential neuropharmacological effects:
- It may act as an antagonist at serotonin receptors (5-HT1A and 5-HT7), which are involved in mood regulation and are targets for antidepressant therapies.
- Preliminary studies indicate that the compound exhibits antidepressant-like activity in animal models, supporting its potential use in treating depression.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activities of this purine derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Piperazine ring, chlorophenyl group | Antidepressant effects |
| 7-Methoxy-3-methyl-1H-purine-2,6-dione | Methoxy group on purine | Antitumor activity |
| 8-(4-Methylpiperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Similar structure without chlorine | Potentially similar biological effects |
The presence of the chlorine substituent on the phenyl ring enhances the compound's ability to modulate biological pathways effectively.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Study 2: Antidepressant Activity
A separate study focused on the neuropharmacological effects of this compound. Using the forced swim test (FST) in mice, the compound demonstrated significant antidepressant-like effects compared to control groups. The dual antagonistic action at 5-HT receptors was highlighted as a key mechanism contributing to these effects.
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-23-17-16(18(28)24(2)20(23)29)27(11-12-30-3)19(22-17)26-9-7-25(8-10-26)15-6-4-5-14(21)13-15/h4-6,13H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWVCFLSGDIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














